![molecular formula C14H21O4P B14180481 (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 922190-35-0](/img/structure/B14180481.png)
(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate: is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate typically involves the reaction of ethyl phenylphosphonate with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonate derivatives and can be utilized in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of phosphonates in biological systems and to develop new drugs or therapeutic agents.
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may have applications in the treatment of diseases where phosphonate-based drugs are effective, such as osteoporosis or certain types of cancer.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and lubricants. Its unique chemical properties make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl phenylphosphonate: A related compound with similar chemical properties but lacking the butanoate group.
Dimethyl phenylphosphonate: Another similar compound with two methyl groups instead of the ethoxy and butanoate groups.
Uniqueness: (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
922190-35-0 |
|---|---|
Molekularformel |
C14H21O4P |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
[(1S)-1-[ethoxy(phenyl)phosphoryl]ethyl] butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3/t12-,19?/m0/s1 |
InChI-Schlüssel |
NEKPLUJPQCCWED-HSLMYDHPSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H](C)P(=O)(C1=CC=CC=C1)OCC |
Kanonische SMILES |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


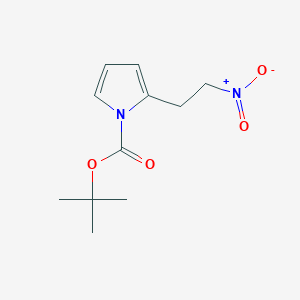
![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
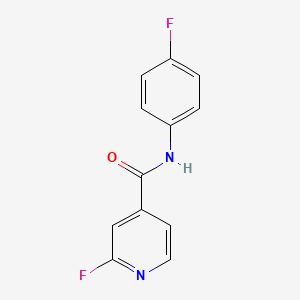
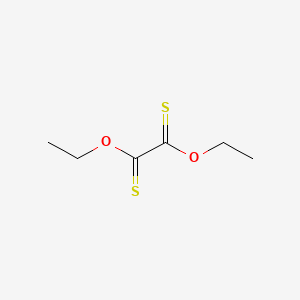
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
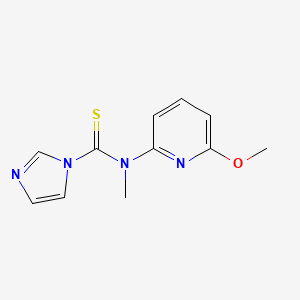
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
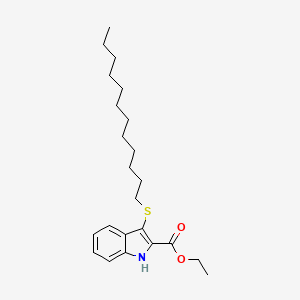
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
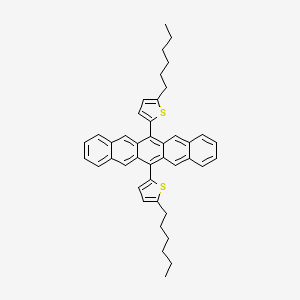

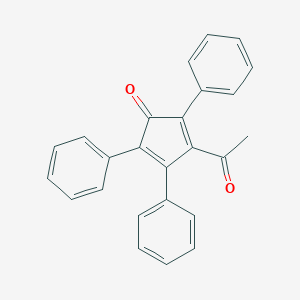

![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
